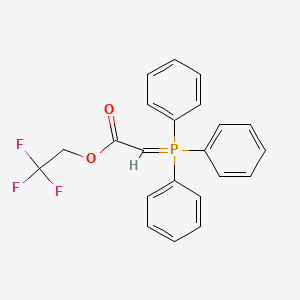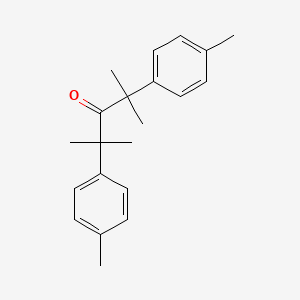
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- is a chemical compound with the molecular formula C7H14O. It is also known by other names such as Diisopropyl ketone, Isobutyrone, and Isopropyl ketone . This compound is a colorless liquid with a characteristic odor similar to camphor and is insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- can be synthesized through the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at 430°C . This method is preferred for its efficiency and yield.
Industrial Production Methods
In industrial settings, the production of 3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- involves similar catalytic processes, ensuring high purity and consistency. The use of advanced catalytic systems and controlled reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: It can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted ketones, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- involves its interaction with various molecular targets and pathways. It primarily acts on carbonyl groups, facilitating reactions such as nucleophilic addition and substitution. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-pentanone:
2,2,4,4-Tetramethyl-3-pentanone:
Uniqueness
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
824984-64-7 |
|---|---|
Molecular Formula |
C21H26O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,4-dimethyl-2,4-bis(4-methylphenyl)pentan-3-one |
InChI |
InChI=1S/C21H26O/c1-15-7-11-17(12-8-15)20(3,4)19(22)21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 |
InChI Key |
GXFDIJOWXWWBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C(=O)C(C)(C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


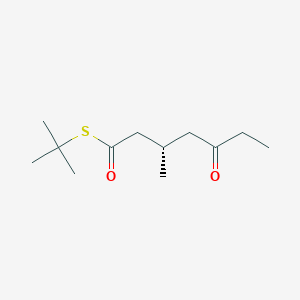
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
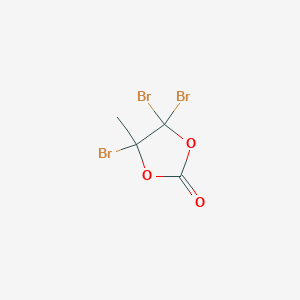
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)




![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
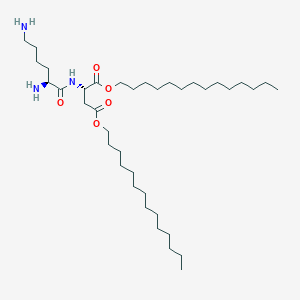

![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
